molecular formula C19H24Cl2N5O2.Cl<br>C19H24Cl3N5O2 B13807087 2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride CAS No. 71033-12-0

2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride

Cat. No.: B13807087
CAS No.: 71033-12-0
M. Wt: 460.8 g/mol
InChI Key: KAPMUXBQCAXXIQ-UHFFFAOYSA-M
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Description

Basic orange 30 is a synthetic dye with the molecular formula C19H24Cl3N5O2 . It is commonly used in various industrial applications, including textiles, paints, paper, plastics, inks, and leather . This compound is known for its vibrant orange color and is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Basic orange 30 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of Basic orange 30 involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pH, and reactant concentrations, are carefully controlled to ensure high yield and purity of the dye. The final product is often isolated by filtration, washed, and dried before being used in various applications.

Chemical Reactions Analysis

Types of Reactions

Basic orange 30 can undergo several types of chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aromatic amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in Basic orange 30 can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.

Major Products

    Oxidation: Oxidation of Basic orange 30 can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction typically yields aromatic amines, which can be further functionalized.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Basic orange 30 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Basic orange 30 involves its interaction with various molecular targets. In biological systems, it can bind to cellular components, leading to changes in cell structure and function. The azo group in Basic orange 30 can undergo reduction to form aromatic amines, which can interact with cellular proteins and DNA, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Basic orange 30 can be compared with other azo dyes, such as:

Basic orange 30 is unique due to its specific molecular structure, which imparts distinct color properties and reactivity compared to other azo dyes .

Properties

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N5O2.ClH/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;/h6-9,12-13H,5,10-11H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPMUXBQCAXXIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276191, DTXSID70887825
Record name 2-[{4-[(e)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride
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Record name Ethanaminium, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71033-12-0, 12217-45-7
Record name Ethanaminium, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-, chloride (1:1)
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Record name Ethanaminium, 2-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-N,N,N-trimethyl-, chloride (1:1)
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Record name Ethanaminium, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-, chloride (1:1)
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Record name 2-[{4-[(e)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride
Source EPA DSSTox
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Record name Ethanaminium, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
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Record name Ethanaminium, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethyl-, chloride (1:1)
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